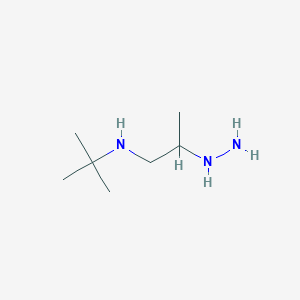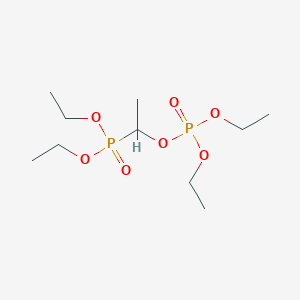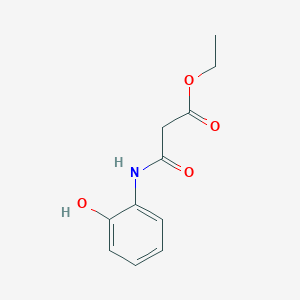
Ethyl 3-(2-hydroxyanilino)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-hydroxyanilino)-3-oxopropanoate is an organic compound with the molecular formula C12H15NO3 It is a derivative of aniline and is known for its unique chemical structure, which includes an ester functional group and a hydroxyaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-hydroxyanilino)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 2-hydroxyaniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Ethyl acetoacetate and 2-hydroxyaniline.
Reaction Conditions: The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide.
Procedure: The reactants are mixed and heated under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can enhance the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-hydroxyanilino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aniline moiety.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-hydroxyanilino)-3-oxopropanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2-hydroxyanilino)-3-oxopropanoate involves its interaction with various molecular targets. The hydroxyaniline moiety can form hydrogen bonds with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological responses.
Comparación Con Compuestos Similares
Ethyl 3-(2-hydroxyanilino)-3-oxopropanoate can be compared with other similar compounds, such as:
Ethyl 3-(2-aminophenyl)-3-oxopropanoate: Similar structure but with an amino group instead of a hydroxy group.
Ethyl 3-(2-methoxyanilino)-3-oxopropanoate: Contains a methoxy group instead of a hydroxy group.
Ethyl 3-(2-chloroanilino)-3-oxopropanoate: Contains a chloro group instead of a hydroxy group.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the presence of different substituents on the aniline moiety.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis and medicinal chemistry. The compound’s diverse applications and potential biological activities make it an important subject of study for researchers in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
55244-09-2 |
|---|---|
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
ethyl 3-(2-hydroxyanilino)-3-oxopropanoate |
InChI |
InChI=1S/C11H13NO4/c1-2-16-11(15)7-10(14)12-8-5-3-4-6-9(8)13/h3-6,13H,2,7H2,1H3,(H,12,14) |
Clave InChI |
APOKSZRUBUZYHB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)NC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


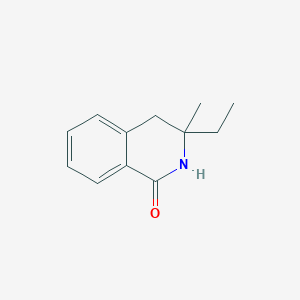

![1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one](/img/structure/B14146501.png)


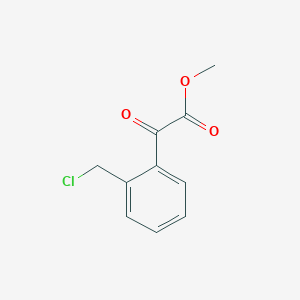
![N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide](/img/structure/B14146535.png)
